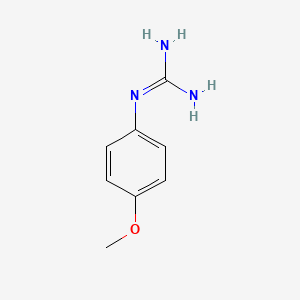

1-(4-Methoxyphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFALHATLLBXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394385 | |

| Record name | 2-(4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67453-80-9, 112677-02-8 | |

| Record name | 2-(4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(4-Methoxyphenyl)guanidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Methoxyphenyl)guanidine, a compound of interest in pharmaceutical research and development. Guanidine derivatives are known for their diverse biological activities, and a thorough understanding of their structural characteristics is paramount for advancing drug discovery efforts.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to this compound and its Spectroscopic Fingerprint

This compound is a guanidine derivative featuring a 4-methoxyphenyl substituent. The accurate and unambiguous determination of its chemical structure is a prerequisite for any further investigation into its biological properties. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular architecture of such compounds. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a comprehensive "fingerprint" for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.10 | Doublet (d) | 9.1 | 2H | Ar-H (ortho to -NH) |

| 6.91 | Doublet (d) | 9.1 | 2H | Ar-H (ortho to -OCH₃) |

| 3.72 | Singlet (s) | - | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound, recorded in CD₃OD, displays characteristic signals for the aromatic and methoxy protons.[2] The two doublets at 7.10 and 6.91 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The coupling constant of 9.1 Hz is typical for ortho-coupling between adjacent aromatic protons. The downfield shift of the doublet at 7.10 ppm can be attributed to the protons ortho to the electron-withdrawing guanidinyl group, while the upfield doublet at 6.91 ppm corresponds to the protons ortho to the electron-donating methoxy group. The sharp singlet at 3.72 ppm, integrating to three protons, is characteristic of the methoxy (-OCH₃) group protons.[2]

Experimental Protocol for ¹H NMR Spectroscopy:

A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C=N (Guanidinyl) |

| 160.9 | Ar-C (para to -NH) |

| 128.9 | Ar-C (ortho to -NH) |

| 128.1 | Ar-C (ipso to -NH) |

| 116.2 | Ar-C (ortho to -OCH₃) |

| 56.0 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum, also recorded in CD₃OD, shows six distinct carbon signals, consistent with the proposed structure.[2] The signal at 164.8 ppm is attributed to the carbon atom of the guanidinyl group (C=N). The aromatic region displays four signals. The signal at 160.9 ppm corresponds to the aromatic carbon atom para to the guanidinyl group and directly attached to the methoxy group. The peaks at 128.9 and 116.2 ppm are assigned to the aromatic CH carbons. The signal at 128.1 ppm represents the ipso-carbon, the carbon atom of the benzene ring directly attached to the guanidinyl nitrogen. The upfield signal at 56.0 ppm is characteristic of the methoxy carbon.[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, although a slightly more concentrated sample (15-20 mg) may be beneficial.[3] ¹³C NMR experiments require a greater number of scans than ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3353 | Strong, Broad | N-H Stretching |

| 2158 | Medium | C=N Stretching (Guanidinium) |

| 1673 | Strong | C=N Stretching |

| 1513 | Strong | Aromatic C=C Stretching |

| 1244 | Strong | C-O-C Asymmetric Stretching |

| 1028 | Medium | C-O-C Symmetric Stretching |

Interpretation of the IR Spectrum:

The IR spectrum of this compound exhibits several characteristic absorption bands. A strong, broad band at 3353 cm⁻¹ is indicative of N-H stretching vibrations, characteristic of the amine and imine groups in the guanidine moiety.[2][4] The presence of a medium intensity band at 2158 cm⁻¹ is likely due to the C=N stretching of the protonated guanidinium form.[2] Another strong absorption at 1673 cm⁻¹ can also be attributed to C=N stretching.[2] The strong band at 1513 cm⁻¹ is characteristic of the aromatic C=C skeletal vibrations.[2] The strong absorption at 1244 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl ether, a characteristic feature of anisole derivatives.[2][5] The band at 1028 cm⁻¹ corresponds to the symmetric C-O-C stretching.[2]

Caption: Correlation of functional groups in this compound with their characteristic IR absorption bands.

Experimental Protocol for IR Spectroscopy:

For a solid sample, the spectrum can be obtained using the KBr (potassium bromide) pellet method or as a neat solid using an attenuated total reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR-IR, a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound [2]

| Ion | m/z (Calculated) | m/z (Found) |

| [M+H]⁺ | 166.1 | 166.1 |

Interpretation of the Mass Spectrum:

Electrospray ionization (ESI) mass spectrometry in positive ion mode shows a prominent peak at an m/z of 166.1, which corresponds to the protonated molecule [M+H]⁺.[2] The calculated monoisotopic mass for C₈H₁₁N₃O is 165.0902, and the mass of the protonated species [C₈H₁₂N₃O]⁺ is 166.0975. The observed m/z of 166.1 is in excellent agreement with the calculated value, confirming the molecular formula of the compound.[2]

Experimental Protocol for ESI-MS:

A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation. This solution is then infused into the electrospray ionization source of the mass spectrometer. The instrument is operated in positive ion mode, and the mass spectrum is recorded over an appropriate m/z range.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the methoxyphenyl and guanidinyl moieties. The IR spectrum identifies the key functional groups present in the molecule. Finally, mass spectrometry confirms the molecular weight and formula. This detailed spectroscopic analysis serves as a crucial reference for the identification and quality control of this compound in research and development settings.

References

- Benchchem. (n.d.). HPLC method for this compound hydrochloride analysis.

- ChemicalBook. (n.d.). N-(4-METHOXY-PHENYL)-GUANIDINE synthesis.

- Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.

- ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives.

- Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

The Guanidine Pharmacophore: From Natural Origins to Rational Drug Design

The Physicochemical Foundation: Y-Aromaticity and Superbasicity

To understand the ubiquity of the guanidine moiety in medicinal chemistry, one must first grasp its unique electronic structure. Guanidine (

The Causality of Stability:

The extraordinary basicity of guanidine is not merely due to the inductive effect of nitrogen atoms. It arises from Y-aromaticity (or Y-delocalization). Upon protonation to the guanidinium cation (

In drug design, this feature serves two critical functions:

-

Anionic Anchoring: At physiological pH, guanidine groups are fully protonated, allowing them to form strong bidentate hydrogen bonds with carboxylate (Asp, Glu) or phosphate residues in protein binding pockets.

-

Bioisosteric Versatility: The planar geometry mimics the arginine side chain, making substituted guanidines ideal peptidomimetics.

The Metabolic Revolution: From Galega to Biguanides[2]

The history of guanidine therapeutics is a masterclass in ethnopharmacology translating into modern medicine.

The Galega Connection

In medieval Europe, Galega officinalis (Goat’s Rue) was used to treat "frequent urination" (a symptom of diabetes).[2][3][4] In the early 20th century, the active component was identified as galegine (isoamylene guanidine).[2] While galegine lowered blood glucose, it was too toxic for clinical use.

The Structural Evolution

Chemists synthesized "biguanides"—two guanidine molecules fused with the elimination of ammonia—to temper toxicity while retaining efficacy. This led to the discovery of Metformin, Phenformin, and Buformin.[5]

Table 1: Comparative Profile of Biguanide Therapeutics

| Compound | Structure Note | Clinical Status | Primary Failure Mode |

| Galegine | Monoguanidine (Prenyl) | Toxic / Abandoned | Severe hypoglycemia & toxicity |

| Synthalin | Diguanidine (Decamethylene chain) | Abandoned (1940s) | Hepatotoxicity |

| Phenformin | Phenethyl-biguanide | Withdrawn (1970s) | Lactic Acidosis (High affinity for mitochondrial membrane) |

| Metformin | Dimethyl-biguanide | Gold Standard | N/A (Superior safety profile) |

Mechanism of Action: The AMPK Axis

Metformin does not stimulate insulin secretion. Instead, it inhibits Complex I of the mitochondrial electron transport chain. This inhibition is subtle but sufficient to decrease ATP production and raise the AMP:ATP ratio. This shift allosterically activates AMP-activated protein kinase (AMPK) , the cell's metabolic master switch, leading to the inhibition of hepatic gluconeogenesis.

Figure 1: The signal transduction pathway of Metformin, illustrating the critical link between mitochondrial inhibition and glucose suppression.

Rational Drug Design: The H2 Receptor Story

While biguanides were discovered via screening, the development of H2 receptor antagonists by Sir James Black represents the dawn of rational drug design.

The Challenge: Modulating Basicity

Histamine stimulates gastric acid secretion via H2 receptors.[6] Black's team sought an antagonist. They started with Guanylhistamine , replacing the primary amine of histamine with a guanidine.

-

Problem: Guanidine (

13.6) is fully protonated at pH 7.4. Histamine ( -

Solution: The team systematically reduced the basicity of the guanidine group by adding electron-withdrawing substituents.

Figure 2: Structural evolution from Histamine to Cimetidine, highlighting the critical modulation of pKa.

Modern Synthetic Protocols

For researchers synthesizing novel guanidine derivatives, the use of harsh conditions (e.g., cyanamide with amines at high heat) is obsolete. The modern standard utilizes protected guanylating agents for mild, selective conversion.

Protocol: Synthesis via Goodman’s Reagent

This protocol uses N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to convert a primary amine to a protected guanidine. This method avoids the formation of poly-guanidines and allows for easy purification.

Reagents:

-

Target Primary Amine (1.0 eq)

-

Goodman’s Reagent (1.0 - 1.1 eq)[8]

-

Triethylamine (

) or DIPEA (1.2 eq) -

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve the primary amine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Add

to the solution. Why? To scavenge the pyrazole byproduct protons and ensure the amine is nucleophilic. -

Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in one portion.

-

Reaction: Stir at room temperature for 4–16 hours.

-

Self-Validation: Monitor via TLC.[8] The pyrazole reagent is UV active. The formation of the product is often indicated by a shift to a higher

due to the lipophilic Boc groups.

-

-

Workup: Dilute with DCM, wash with 5% citric acid (to remove unreacted amine/pyrazole), then brine. Dry over

. -

Deprotection (Optional): To reveal the free guanidine, treat the intermediate with TFA/DCM (1:1) for 1 hour.

Figure 3: Workflow for the selective synthesis of substituted guanidines using pyrazole-carboxamidine reagents.

References

-

Bailey, C. J. (2017). Metformin: historical overview. Diabetologia.

-

Ganellin, C. R. (1982). Cimetidine.[4][6][7][9][10][11] Chronicles of Drug Discovery. (Contextual verification via ACS)

-

Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry.

-

Kasturi, S., &bewley, C. A. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole.[12] Marine Drugs/NIH.

-

Hardie, D. G. (2012). AMPK: a target for drugs and natural products with effects on haemostasis, atherosclerosis and cancer. Nature Reviews Drug Discovery.

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. publications.aston.ac.uk [publications.aston.ac.uk]

- 3. news-medical.net [news-medical.net]

- 4. goodrx.com [goodrx.com]

- 5. Metformin: Out of Backwaters and into the Mainstream | American Scientist [americanscientist.org]

- 6. acs.org [acs.org]

- 7. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]

- 8. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]

- 9. The major impacts of James Black's drug discoveries on medicine and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sir James Black: The pioneering Scottish scientist who won the Nobel Prize | National Museums Scotland [nms.ac.uk]

- 11. Sir James Black: The Man Who Changed Drug Development · Frontiers for Young Minds [kids.frontiersin.org]

- 12. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing and Validating 1-(4-Methoxyphenyl)guanidine: A Technical Procurement and Application Guide

Executive Summary

1-(4-Methoxyphenyl)guanidine (CAS: 67453-80-9 for free base) is a critical nitrogenous building block and bioactive ligand.[1][2][3] While structurally simple, its procurement is complicated by its dual role as both a Sigma-1 receptor ligand and a nucleophilic intermediate for heterocycle synthesis (e.g., pyrimidines, triazoles).[1][2][3]

This guide moves beyond a simple vendor list. It establishes a self-validating procurement protocol , ensuring that the material you source meets the rigorous demands of high-throughput screening (HTS) or GMP precursor standards. We address the specific instability of the free base, the necessity of salt form selection, and the critical impurity profiling of the toxic precursor, p-anisidine.[1]

Part 1: Chemical Identity & Critical Properties[1][2]

Before engaging suppliers, the researcher must define the "Target Product Profile" for the raw material. The choice of salt form is the single most important variable in stability and solubility.

The Molecule[4][5][6][7][8][9]

-

Synonyms: p-Anisylguanidine, N-(4-Methoxyphenyl)guanidine[1][2][3]

-

Molecular Formula:

[1][2][4][5][6]

Salt Form Selection Matrix

Commercial suppliers offer various forms.[2] The free base is prone to oxidation and hygroscopicity.[2]

| Form | CAS Number | Stability Profile | Solubility (Water) | Recommended Application |

| Free Base | 67453-80-9 | Low.[1][2][3] Hygroscopic; absorbs | Low | Non-aqueous synthesis; anhydrous reactions.[2] |

| Hydrochloride | 73709-20-3 | High. Crystalline, non-hygroscopic.[1][2][3] | High | Biological assays; aqueous buffers; GMP storage.[2] |

| Carbonate | 112677-02-8 | Moderate.[1][2][3][7][8] Often cheaper bulk form.[2] | Moderate | Large-scale heterocycle synthesis (liberated in situ).[1][2][3] |

| Nitrate | 56518-34-4 | High.[1][2][3] Oxidizer risk in bulk.[2] | Moderate | Specialized energetic synthesis (rare).[1][2] |

Expert Insight: For biological screening (Sigma receptor binding), always specify the Hydrochloride salt .[1][2] It eliminates pH variability in your assay buffer.[2] For bulk synthesis, the Carbonate is often 20-30% cheaper and easily converted.[1][2][3]

Part 2: Strategic Sourcing & Supplier Landscape[1][2][3]

Do not treat all suppliers equally. The market is divided into "Catalog Aggregators" (high risk of batch variability) and "Primary Manufacturers" (consistent impurity profiles).[1][2]

Supplier Tiers[1][3]

Tier 1: Primary Manufacturers & Verified Standards (High Trust)

Use for: Biological baselines, GMP starting material, Reference Standards.[1][2]

-

Sigma-Aldrich (Merck KGaA): High reliability, comprehensive CoA.[1][2][3] Often lists the Carbonate or Nitrate salts.

-

TCI Chemicals: Excellent source for the Hydrochloride salt (>98%).[1][2]

-

Cayman Chemical: Specializes in the bioactive context; best for small-scale, high-purity standards for receptor binding assays.[1][2][3]

Tier 2: Bulk Chemical Specialists (Scale-Up)

Use for: Synthetic intermediates (Gram to Kilogram scale).[1][2][3]

-

BLD Pharm: Strong inventory in guanidine building blocks; good for rapid delivery of 1-10g quantities.[2][3]

-

Chem-Impex International: Reliable US-based stock for mid-scale synthesis.[1][2][3]

-

Enamine: Key for building blocks if you are exploring analogs (e.g., variations on the methoxy group).[1][2]

Procurement Decision Logic

Use the following workflow to determine the correct vendor category and validation burden.

Figure 1: Decision tree for selecting supplier tier and salt form based on experimental intent.

Part 3: Quality Control & Technical Validation[1][2]

A "Self-Validating System" means you do not trust the Certificate of Analysis (CoA) blindly.[1][2][3] You must verify identity and purity, specifically looking for the toxic precursor p-anisidine .[1][2][3]

The "Red Flag" Impurity: p-Anisidine

Most commercial synthesis routes involve the guanylation of p-anisidine.[2][3]

-

Risk: p-Anisidine is highly toxic and easily oxidizes to colored impurities (purple/brown).[1][2][3]

-

Detection: It has a distinct retention time and NMR shift compared to the guanidine product.[2]

Protocol: High-Performance Liquid Chromatography (HPLC)

Unlike aliphatic guanidines which require derivatization, this compound has a strong chromophore (anisole ring) allowing direct UV detection.[1][2][3]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses silanol interactions).[1][2]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 240 nm (Guanidine/Aromatic absorption) and 280 nm (Anisole specific).[1][2]

Acceptance Criteria:

-

p-Anisidine Content: <0.5% (Check retention time using a p-anisidine standard).

-

Appearance: Solution must be clear and colorless.[2] Yellowing indicates oxidation.[2]

Protocol: 1H-NMR Characterization

Run in DMSO-

-

Aromatic Region: Two doublets (integration 2H each) around 6.9 - 7.2 ppm (Para-substitution pattern).[1][2][3]

-

Guanidine Protons: Broad singlet at ~7.0-9.0 ppm (highly dependent on concentration and water content).[1][2][3] Note: If the guanidine protons are missing or integrated too low, the sample may be wet or undergoing rapid exchange.[1]

Part 4: Applications & Mechanism of Action[2]

Understanding why you are buying this molecule helps in troubleshooting experimental failures.

Sigma Receptor Ligand

This compound is a structural analog of DTG (1,3-Di-o-tolylguanidine) , a gold-standard Sigma receptor ligand.[1][2][3]

-

Mechanism: It modulates intracellular calcium signaling via the Sigma-1 receptor (chaperone protein) at the Mitochondria-Associated ER Membrane (MAM).[1][2][3]

-

Relevance: Used in neuroprotection studies.[2][10] If your binding data is inconsistent, check if your supplier provided the Carbonate salt, which alters the ionic strength of your binding buffer compared to the HCl salt.[1]

Synthetic Building Block

It is a "1,3-binucleophile."[1][2][3]

-

Pathway: Reacts with

-diketones to form pyrimidines.[2][3] -

Critical Control: The free guanidine base is a strong base (

).[1][2] If using the HCl salt in synthesis, you must include a stoichiometric base (e.g., NaOEt,

Figure 2: Synthesis origin and downstream application pathways.

Part 5: Handling and Safety (SDS Summary)

-

Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[1][2]

-

Storage:

-

Disposal: As hazardous nitrogenous waste.[2] Do not mix with strong oxidizers (especially if using the Nitrate salt).[1][2]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[2] (2026).[1][2] PubChem Compound Summary for CID 7018035, N-(4-Methoxyphenyl)guanidine. Retrieved from [Link]

-

Biological Activity (Sigma Receptors): Maurice, T., & Su, T. P. (2009).[1][2] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[2][10][6] Retrieved from [Link]

Sources

- 1. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sigma Receptors [sigmaaldrich.com]

- 4. 67453-80-9|this compound|BLD Pharm [bldpharm.com]

- 5. N-(4-Methoxyphenyl)guanidine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 6. chemimpex.com [chemimpex.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. This compound CARBONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-(4-Methoxyphenyl)guanidine in Multicomponent Reactions

Executive Summary & Strategic Value

This guide details the application of 1-(4-Methoxyphenyl)guanidine (MPG) as a pivotal binucleophile in multicomponent reactions (MCRs). Unlike simple guanidine, the p-methoxyphenyl moiety introduces a strong electron-donating effect (+M), significantly enhancing the nucleophilicity of the amino groups while modulating the solubility profile of the resulting heterocycles.

Key Applications:

-

Drug Discovery: Synthesis of 2-amino-pyrimidine cores (kinase inhibitors) and dihydropyrimidines (calcium channel blockers).

-

Process Chemistry: One-pot construction of fused systems like pyrimido[1,2-a]benzimidazoles .

Technical Challenge: The primary challenge with MPG is its tendency to oxidize and its varying reactivity compared to alkyl guanidines. This guide provides optimized protocols to harness its reactivity while suppressing side reactions like oxidative coupling.

Mechanistic Insight: The Nucleophilic Tautomer

Understanding the tautomeric equilibrium of MPG is critical for controlling regioselectivity. In solution, MPG exists in equilibrium between the imino and amino forms. The p-methoxy group stabilizes the positive charge in the transition state, making the terminal nitrogens highly nucleophilic.

Diagram 1: Mechanistic Pathway (Biginelli vs. Pyrimidine Synthesis)

The following diagram illustrates the divergent pathways MPG can take depending on the electrophile (Aldehyde/Ketoester vs. Chalcone).

Caption: Divergent reaction pathways for this compound. Path A (Blue) leads to dihydropyrimidines via acid catalysis. Path B (Red) leads to aromatic pyrimidines via base-mediated Michael addition.

Protocol A: The Modified Biginelli Reaction

Target: Synthesis of N-aryl-3,4-dihydropyrimidin-2(1H)-imines. Application: Calcium channel modulators; mitotic kinesin Eg5 inhibitors.

Scientific Rationale: Standard Biginelli conditions (HCl/EtOH) often fail with N-aryl guanidines due to steric hindrance and lower basicity compared to urea. We utilize Ytterbium(III) Triflate [Yb(OTf)₃] as a Lewis acid catalyst. It activates the aldehyde carbonyl without degrading the sensitive MPG.

Reagents & Equipment[2][3][4][5][6][7]

-

Reagent A: this compound nitrate (1.0 mmol)

-

Reagent B: Benzaldehyde derivative (1.0 mmol)

-

Reagent C: Ethyl acetoacetate (1.0 mmol)

-

Catalyst: Yb(OTf)₃ (5 mol%)

-

Base: Sodium Ethoxide (1.0 mmol) - Critical for liberating the free base from nitrate salt.

-

Solvent: Ethanol (Absolute, 3 mL)

Step-by-Step Procedure

-

Free-Basing: In a 10 mL microwave vial, suspend this compound nitrate in ethanol. Add Sodium Ethoxide (or Et₃N) and stir for 5 mins at RT until the solution clears.

-

Addition: Add the aldehyde, ethyl acetoacetate, and Yb(OTf)₃ catalyst to the mixture.

-

Reaction (Microwave): Cap the vial. Irradiate at 120°C for 10-15 minutes (Power: 150W, Max Pressure: 200 psi).

-

Alternative (Thermal): Reflux at 80°C for 4-6 hours.

-

-

Workup: Cool to RT. Pour the mixture into crushed ice (20 g).

-

Isolation: The solid product precipitates.[1] Filter under vacuum. Wash with cold water (2 x 5 mL) and cold EtOH (1 x 2 mL).

-

Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75-85% Key Observation: The product is often a yellow/off-white solid. If the reaction turns dark brown/black, oxidation of the anisidine moiety has occurred; reduce temperature or degas solvents.

Protocol B: Synthesis of 2-Amino-4-Arylpyrimidines

Target: Kinase inhibitor scaffolds (e.g., CDK, VEGFR inhibitors). Application: High-throughput synthesis of "privileged structures" in medicinal chemistry.

Scientific Rationale:

This protocol uses a "chalcone" intermediate.[2][3] The 4-methoxy group on the guanidine acts as an internal electron donor, facilitating the initial nucleophilic attack on the

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-amino-pyrimidine derivatives.

Step-by-Step Procedure

-

Chalcone Synthesis (Pre-step): React acetophenone (1 eq) and benzaldehyde (1 eq) in EtOH with 10% NaOH. Stir at RT for 4h. Filter the precipitated chalcone.

-

Cyclization:

-

In a round-bottom flask, dissolve the Chalcone (1.0 mmol) and this compound (1.2 mmol) in n-Butanol (5 mL).

-

Add KOH (1.5 mmol) pellets.

-

-

Reflux: Heat to reflux (118°C) for 8-12 hours.

-

Note: The reaction initially forms a dihydropyrimidine. The high temperature and basic conditions in open air usually drive air-oxidation to the fully aromatic pyrimidine. If conversion is incomplete, add DDQ (0.5 eq) in the last hour.

-

-

Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water.

-

Purification: Flash chromatography (Hexane:EtOAc 7:3).

Troubleshooting & Optimization Table

| Variable | Common Issue | Optimization Strategy |

| Guanidine Source | MPG Nitrate/HCl is insoluble in non-polar solvents. | Must neutralize with NaOEt or Et₃N in situ. Do not use weak bases like NaHCO₃ for this specific derivative. |

| Oxidation | Reaction mixture turns black (quinone formation). | Perform reaction under Nitrogen/Argon atmosphere. Add antioxidant (e.g., BHT) if strictly necessary. |

| Regioselectivity | Mixture of isomers in fused systems. | Use steric bulk on the electrophile to direct the attack to the terminal NH₂ rather than the internal NH. |

| Solvent | Poor yield in Ethanol. | Switch to n-Butanol or DMF . Higher boiling points favor the cyclization step. |

References

-

Biginelli Reaction Mechanism & Catalysis

-

Microwave-Assisted Synthesis of Pyrimidines

-

Guanidine Reactivity in MCRs

-

Biological Applications (Kinase Inhibitors)

- Title: Synthesis and biological evaluation of 2-amino-4-arylpyrimidine deriv

- Source:Bioorg. Med. Chem. Lett. 2010, 20, 1573.

-

URL:[Link]

-

General Review on MCRs

Sources

Application Note: Chiral Guanidine Catalysts in Asymmetric Synthesis

[1][2][3][4][5]

Executive Summary

Chiral guanidines represent a distinct class of organocatalysts that occupy the "Goldilocks zone" of basicity (

This guide provides validated protocols for deploying bicyclic and modified guanidines in asymmetric C-C bond formation, specifically the Henry (Nitroaldol) reaction and Michael additions.

Mechanistic Principles & Catalyst Selection

The Dual-Activation Model

The efficacy of chiral guanidines (e.g., Corey-Grogan, Ishikawa types) relies on the specific geometry of the guanidinium core. Upon deprotonating a pronucleophile (Nu-H), the resulting guanidinium species forms a tight ion pair with the nucleophile while simultaneously organizing the electrophile through hydrogen bonding.

Figure 1: Mechanistic flow of dual-activation catalysis. The guanidine acts as a proton shuttle, organizing the transition state to induce stereochemistry.

Catalyst Selection Matrix

Select the catalyst architecture based on the

| Catalyst Class | Representative Structure | Approx | Best Application | Key Constraint |

| Monocyclic Guanidines | Modified TMG | 23.0 - 24.0 | Michael Addition of malonates | High conformational flexibility lowers ee |

| Bicyclic Guanidines | Corey-Grogan / TBD | 25.0 - 26.0 | Strecker, Henry, Michael | Gold Standard. Rigid backbone ensures high ee |

| Bis-Guanidines | Linked TBD dimers | > 26.0 | Difficult protonations | Solubility can be poor in non-polar solvents |

| Pentanidiums | Alkyl-substituted salts | N/A (Phase Transfer) | Biphasic alkylations | Requires base additive (KOH/CsOH) |

Protocol A: Asymmetric Henry (Nitroaldol) Reaction

Target: Synthesis of chiral

Reagents & Preparation

-

Aldehyde (1.0 equiv): Distilled immediately prior to use.

-

Nitroalkane (10.0 equiv): Use as solvent/reagent. Dry over

molecular sieves. -

Catalyst (5-10 mol%): Dried under high vacuum for 2 hours.

-

Solvent: THF (anhydrous). Note: While nitroalkane can be solvent, THF often improves solubility.

Step-by-Step Workflow

-

System Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

-

Catalyst Solution: Add the chiral guanidine catalyst (0.05 mmol) to the tube. Dissolve in anhydrous THF (1.0 mL).

-

Temperature Control: Cool the solution to -78 °C . Crucial: The Henry reaction is reversible.[1] Low temperature favors the kinetic product and high ee.

-

Reactant Addition:

-

Add the nitroalkane (0.5 mL) dropwise. Stir for 10 minutes to allow pre-complexation.

-

Add the aldehyde (0.5 mmol) slowly down the side of the flask to precool it before mixing.

-

-

Incubation: Stir at -78 °C for 24–48 hours. Monitor by TLC (stain with KMnO4).

-

Quench: Add 0.5 mL of 1N HCl in THF (precooled) immediately at -78 °C.

-

Why? Quenching at reaction temperature prevents the retro-Henry reaction (racemization) during warmup.

-

-

Workup: Dilute with Et2O, wash with brine, dry over Na2SO4, and concentrate.

Quality Control (Self-Validation)

-

Conversion Check:

NMR. Look for the disappearance of the aldehyde -CHO peak (9-10 ppm). -

Enantioselectivity: HPLC using Chiralcel OD-H or AD-H column (Hexane/iPrOH).

-

Troubleshooting: If ee is low (<80%), check the water content of the nitroalkane. Water competes for H-bonding sites on the guanidine.

Protocol B: Enantioselective Michael Addition

Target: Addition of Malonates/Ketoesters to Nitroolefins. Catalyst: Diphenyl-substituted bicyclic guanidine (Corey-Grogan type).

Experimental Workflow Diagram

Figure 2: Operational workflow for guanidine-catalyzed Michael addition.

Detailed Methodology

-

Catalyst Activation: In a vial, dissolve the chiral guanidine (10 mol%) and the Michael donor (e.g., dimethyl malonate, 1.2 equiv) in Toluene (0.2 M). Stir at Room Temperature (RT) for 15 minutes.

-

Reaction: Cool to 0 °C. Add the nitroolefin (1.0 equiv) in one portion.

-

Duration: Stir for 12–24 hours.

-

Workup: Filter the reaction mixture through a short pad of silica gel (eluting with Et2O) to remove the catalyst.

-

Note: Guanidines are polar and basic; they stick to silica. This is a quick purification step.

-

-

Recycling: The catalyst can often be eluted from the silica with MeOH/Et3N, but fresh catalyst is recommended for GMP/GLP consistency.

Critical Troubleshooting & Optimization

The "CO2 Trap"

Guanidines are strong bases and avidly react with atmospheric

-

Symptom: Reaction stalls completely after 1 hour.

-

Fix: Degas all solvents via freeze-pump-thaw or vigorous sparging with Argon. Store catalyst in a glovebox or desiccator.

Solubility vs. Aggregation

-

Non-polar solvents (Toluene, Hexane): Favor tight ion-pairing (high ee) but may cause catalyst aggregation (slow rate).

-

Polar solvents (DMF, MeCN): Break aggregates (fast rate) but separate the ion pair (lower ee).

-

Optimization: If ee is low in Toluene, try diluting the reaction. If rate is too slow, add 5% molecular sieves to ensure the catalyst isn't deactivated by trace moisture.

References

-

Corey, E. J., & Grogan, M. J. (1999). Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst.[4][5] Organic Letters, 1(1), 157-160.[4][5][6] Link

-

Ishikawa, T., et al. (2001). Guanidines in Organic Synthesis. Preparation and Application of Chiral Bicyclic Guanidines. Journal of the American Chemical Society.[7]

-

Tan, C. H. (2011). Pentanidium-catalyzed enantioselective phase-transfer conjugate addition reactions. Journal of the American Chemical Society, 133(9), 2828-2831.[8] Link

-

Terada, M., et al. (2010). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction. Journal of the American Chemical Society.[7]

-

Review: Leow, D., & Tan, C. H. (2009). Chiral Guanidine Catalyzed Enantioselective Reactions.[9][10][2][11][4][5][12] Asian Journal of Chemistry.

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pentanidium-catalyzed enantioselective phase-transfer conjugate addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organocatalytic Enantioselective Henry Reactions [mdpi.com]

1-(4-Methoxyphenyl)guanidine as a non-nucleophilic strong base

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)guanidine: A Non-Nucleophilic Strong Base for Advanced Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the demand for reagents that offer both high reactivity and exquisite selectivity is paramount. Strong bases are fundamental tools, yet their utility is often hampered by competing nucleophilic reactivity. This guide provides a comprehensive technical overview of this compound, an organic base that masterfully reconciles strong basicity with minimal nucleophilicity. We will delve into the foundational principles governing its reactivity, present detailed protocols for its synthesis and application, and position it within the broader context of commonly used laboratory bases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of guanidine-based catalysts in their synthetic endeavors.

Introduction: The Guanidine Advantage

Guanidines represent a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement imparts exceptional basicity, with many derivatives classified as "superbases".[1] The strength of a guanidine base is derived from the remarkable stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating a highly stable, symmetrical ion. This inherent stability provides a powerful thermodynamic driving force for proton abstraction.

This compound distinguishes itself by combining this potent basicity with a sterically encumbered and electronically stabilized structure that mitigates nucleophilic attack. This makes it an ideal choice for sensitive reactions where traditional strong bases, such as alkoxides or organolithium reagents, might lead to undesired side reactions. Its applications span a range of transformations that rely on the selective deprotonation of weakly acidic protons without interference from the base itself.[2][3]

Physicochemical Properties and Safety Profile

A clear understanding of a reagent's physical properties is critical for its effective and safe implementation in experimental design.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 67453-80-9 | [4] |

| Molecular Formula | C₈H₁₁N₃O | [4] |

| Molecular Weight | 165.19 g/mol | [4] |

| Appearance | Typically a solid | N/A |

| pKa (Conjugate Acid) | ~13.0 - 14.0 (Estimated in H₂O) | [5][6] |

| Storage | Sealed in dry, 2-8°C | [4] |

Safety Information: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] As with many free-base guanidines, it is hygroscopic and can absorb atmospheric carbon dioxide, so it should be stored under an inert atmosphere in a tightly sealed container.

The Mechanistic Basis of Reactivity

The Origin of Strong Basicity

The high basicity of this compound is a direct consequence of the resonance stabilization of its protonated form. The electron-donating para-methoxy group further enhances the basicity by increasing electron density on the aromatic nitrogen, making it more available for protonation.

Caption: Workflow for the Synthesis of this compound.

Materials and Equipment

-

p-Anisidine (4-methoxyaniline) [7]* Cyanamide

-

Scandium(III) tris(trifluoromethanesulfonate) (Sc(OTf)₃)

-

Deionized Water

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel

Step-by-Step Procedure

-

Reactant Preparation: In a suitable reaction vessel, dissolve p-anisidine (1.0 eq) and cyanamide (1.2 eq) in deionized water (approx. 5 mL per mmol of p-anisidine).

-

Catalyst Addition: To the stirring solution, add scandium triflate (Sc(OTf)₃) (0.1 eq) at room temperature.

-

Reaction: Fit the vessel with a reflux condenser and heat the solution to 100 °C. Maintain stirring at this temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Work-up: After 48 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with chloroform (3 x 10 mL per mmol of starting material) to remove any unreacted p-anisidine and organic impurities.

-

Concentration: Collect the aqueous layer and concentrate it under reduced pressure using a rotary evaporator to remove the water.

-

Purification: The resulting residue is purified by filtration through a silica gel pad. Elute with a chloroform-methanol (20:1) mixture to yield the pure this compound.

-

Characterization: Confirm product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Application Protocol: Catalysis of a Michael Addition

The Michael addition of a soft nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone C-C bond-forming reaction. It often requires a base that can generate the nucleophile (e.g., an enolate) without adding to the electrophilic acceptor. This makes this compound an excellent catalyst. [3][8]The following is a representative protocol.

Model Reaction

The addition of dimethyl malonate to chalcone.

Materials and Equipment

-

Chalcone (1.0 eq)

-

Dimethyl malonate (1.5 eq)

-

This compound (0.1 eq, 10 mol%)

-

Toluene (Anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard work-up and purification supplies (HCl, NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Step-by-Step Procedure

-

Setup: To a dry round-bottom flask under an inert atmosphere, add chalcone (1.0 eq) and this compound (0.1 eq).

-

Solvent and Reagents: Add anhydrous toluene (sufficient to dissolve reactants, e.g., 0.2 M concentration) followed by dimethyl malonate (1.5 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC, observing the consumption of chalcone. The reaction is typically complete within 4-12 hours.

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove the guanidine catalyst), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Causality of Choices:

-

10 mol% Catalyst: Guanidines are efficient catalysts, and a substoichiometric amount is sufficient to turn over the reaction.

-

Anhydrous Toluene: An aprotic solvent is used to prevent quenching of the anionic nucleophile.

-

Acidic Wash (1M HCl): The basic guanidine catalyst is protonated to its hydrochloride salt during the work-up, rendering it water-soluble and allowing for its easy removal from the organic product.

Conclusion

This compound emerges as a highly valuable tool for synthetic chemists. Its potent, non-nucleophilic basicity allows for the clean and efficient catalysis of reactions that are often plagued by side products when using more conventional bases. By understanding the principles of guanidinium salt stability and leveraging its unique steric and electronic properties, researchers can unlock new pathways in complex molecule synthesis, making it a worthy addition to the modern synthetic toolkit.

References

-

PerMM. (n.d.). Guanidine. Retrieved from [Link] [5]2. Boca, M., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations with 15N NMR chemical shifts and gas-phase proton affinities. RSC Advances. Available at: [Link]

-

Drozdov, F., & Kotov, V. M. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]

-

ResearchGate. (n.d.). Superbases based on guanidine and the values of pKa of the conjugated acids. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 67453-80-9|this compound|BLD Pharm [bldpharm.com]

- 5. permm.phar.umich.edu [permm.phar.umich.edu]

- 6. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 7. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes [organic-chemistry.org]

Application Note: Catalytic Synthesis of Cyclic Guanidines from Alkenyl Guanidines

[1][2][3]

Executive Summary

Cyclic guanidines are privileged pharmacophores found in high-value natural products (e.g., Batzelladine alkaloids, Saxitoxin) and synthetic therapeutics (e.g., integrin antagonists, BACE1 inhibitors). Traditional synthesis often relies on harsh guanylation of pre-formed cyclic diamines, which limits structural diversity.

This Application Note details two advanced catalytic protocols for synthesizing cyclic guanidines directly from alkenyl guanidines . These methods utilize intramolecular cyclization strategies—Palladium-Catalyzed Carboamination and Cobalt-Catalyzed Hydrogen Atom Transfer (HAT) —to provide researchers with modular access to 5-, 6-, and 7-membered rings with high regio- and stereocontrol.

Mechanistic Landscape & Catalyst Selection

The transformation of alkenyl guanidines into cyclic scaffolds requires discriminating between competing reaction pathways (e.g.,

Mechanistic Pathway (Palladium-Catalyzed)

The following Graphviz diagram illustrates the catalytic cycle for the Pd-mediated carboamination, a method that simultaneously forms the C-N ring bond and a C-C exocyclic bond.

Figure 1: Catalytic cycle for Pd-catalyzed carboamination. The critical step is the syn-aminopalladation which determines regioselectivity.

Protocol A: Palladium-Catalyzed Carboamination

Best For: Creating 5-membered rings with simultaneous introduction of aryl/alkenyl groups. Primary Reference: Wolfe, J. P. et al. Org.[1][2] Lett.2013 , 15, 5420.[1]

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd(OAc) | Pd(OAc) |

| Ligand | Nixantphos or DPEphos | Large bite-angle ligands facilitate the difficult C-C reductive elimination step. |

| Base | NaOtBu (2.0 equiv) | Essential for deprotonating the guanidine nitrogen to form the Pd-amido complex. |

| Solvent | Toluene or Dioxane | Non-polar aromatic solvents stabilize the Pd-complex and support high temperatures (100°C+). |

| Protecting Group | PMP (p-methoxyphenyl) | Electron-rich N-protecting groups prevent catalyst poisoning by the Lewis-basic guanidine. |

Step-by-Step Protocol

Reagents:

-

N-Allylguanidine substrate (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Pd

(dba) -

Nixantphos (4 mol %)

-

NaOtBu (2.0 equiv)

-

Anhydrous Toluene (0.1 M concentration)

Procedure:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried reaction tube with Pd

(dba) -

Solvent Addition: Add anhydrous toluene (50% of total volume). Stir at room temperature for 10 minutes. Observation: Solution should turn from dark purple/red to a lighter orange/yellow, indicating ligand complexation.

-

Substrate Addition: Add the N-allylguanidine (1.0 equiv), Aryl Bromide (1.2 equiv), and NaOtBu (2.0 equiv). Add the remaining toluene.

-

Reaction: Seal the tube with a Teflon-lined cap. Remove from glovebox (if applicable) and heat to 110 °C in an oil bath.

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 4–12 hours.

-

Checkpoint: The disappearance of the starting material peak (alkenyl guanidine) and appearance of the cyclized product (often more polar) confirms progress.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether and filter through a short pad of silica gel or Celite to remove Pd black. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (typically Hexanes/EtOAc + 1% Et

N to prevent streaking of the basic guanidine).

Protocol B: Cobalt-Catalyzed Radical Cyclization (HAT)

Best For: 6- and 7-membered rings; substrates sensitive to strong bases. Primary Reference: Ohuchi, S. et al. ACS Catal.[3]2021 , 11, 1066.

Mechanistic Insight

Unlike the Pd-pathway, this method utilizes Hydrogen Atom Transfer (HAT) . A Co(II) catalyst intercepts the alkene to form a carbon-centered radical, which is then trapped by the guanidine nitrogen. This "Radical-Polar Crossover" allows for the formation of thermodynamically less favored 7-membered rings.

Step-by-Step Protocol

Reagents:

-

Alkenyl guanidine (1.0 equiv)

-

Co(salen) catalyst (5 mol %)

-

Fluoro-benziodoxole reagent (oxidant/radical trap) or Silane (if reductive)

-

Solvent: MeOH or EtOH (0.1 M)

Procedure:

-

Catalyst Prep: Dissolve Co(salen) (5 mol %) in degassed MeOH.

-

Activation: Add the silane (e.g., PhSiH

, 2.0 equiv) if running under reductive cyclization conditions. -

Addition: Add the alkenyl guanidine substrate slowly to the mixture at room temperature.

-

Reaction: Stir at ambient temperature (20–25 °C) under N

atmosphere.-

Note: This reaction is often colorimetric. The active Co(II) species is pink/red; oxidation to inactive Co(III) often turns the solution brown/green.

-

-

Quench: Upon completion (TLC), quench with saturated NaHCO

. -

Extraction: Extract with DCM (3x). Dry over Na

SO

Experimental Workflow & Decision Tree

Use the following logic to select the appropriate protocol for your specific drug target.

Figure 2: Strategic decision tree for selecting the optimal catalytic method based on target ring size and substitution pattern.

Troubleshooting & Optimization (The "Art" of the Experiment)

Regioselectivity (Exo vs. Endo)

-

Issue: Mixture of 5-exo and 6-endo products.

-

Solution: In Pd-catalysis, regioselectivity is heavily influenced by the ligand bite angle.

-

Optimization: Switch from DPEphos (flexible) to Xantphos or Nixantphos (rigid). The rigid backbone forces the substrate into a specific conformation during the migratory insertion step, favoring the 5-exo pathway.

-

Catalyst Deactivation (Pd Black Formation)

-

Issue: Reaction stalls; black precipitate forms.

-

Cause: Guanidines are strong Lewis bases and can coordinate to Pd, displacing phosphines and leading to aggregation.

-

Solution:

-

Increase ligand-to-metal ratio (from 2:1 to 3:1).

-

Ensure the guanidine is protected (e.g., Boc, Cbz, or PMP). Free guanidines poison the catalyst almost immediately.

-

Protecting Group Strategy

The choice of protecting group on the guanidine nitrogen is not trivial.

-

Boc/Cbz: Good for radical (Co) pathways but can be labile under high-temp basic conditions (Pd).

-

Tosyl (Ts): Excellent for Ag-catalyzed hydroamination but difficult to remove later.

-

PMP (p-Methoxyphenyl): The "Goldilocks" group for Pd-catalysis. It is electron-rich enough to prevent catalyst poisoning but can be removed oxidatively (CAN or PIFA) post-cyclization.

References

-

Wolfe, J. P.; Zavesky, B. P.; Babij, N. R.; Fritz, J. A. "Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination."[1][2] Organic Letters, 2013 , 15(21), 5420–5423. [Link]

-

Michael, F. E.; Rosewall, C. F.; Sibbald, P. A.; Liskin, D. V. "Palladium-Catalyzed Carboamination of Alkenes Promoted by N-Fluorobenzenesulfonimide via C-H Activation of Arenes." Journal of the American Chemical Society, 2009 , 131(27), 9488–9489.[4] [Link]

-

Ohuchi, S.; Koyama, H. "Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover."[3] ACS Catalysis, 2021 , 11, 1066–1072.[3] [Link]

-

Bender, C. F.; Widenhoefer, R. A. "Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates." Organic Letters, 2006 , 8(23), 5303–5305. (Foundational work on metal-catalyzed hydroamination). [Link]

Sources

- 1. Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed carboamination of alkenes promoted by N-fluorobenzenesulfonimide via C-H activation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Activity of Guanidine Derivatives in Polymerization Reactions

[1][2]

Executive Summary

The shift from metal-based catalysts (e.g., Tin(II) 2-ethylhexanoate) to organic superbases has revolutionized the synthesis of biomedical-grade polyesters. Guanidine derivatives, particularly 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) , exhibit exceptional activity in the Ring-Opening Polymerization (ROP) of cyclic esters like lactide (LA),

This guide provides a rigorous technical framework for utilizing guanidine catalysts. Unlike metal catalysts, which often require rigorous post-polymerization purification to remove toxic residues, guanidine organocatalysts can be removed via simple washing or neutralization, making them ideal for drug delivery applications.

Mechanistic Insight: The "Dual Activation" Model

To optimize polymerization, one must understand why TBD outperforms other bases like DBU or TMG. The superior activity of TBD arises from its bifunctionality.[1][2]

The Hydrogen-Bonding Mechanism

While TBD is a superbase (pKa

-

Basic Activation: The imine nitrogen (N=C) accepts a proton from the alcohol initiator, increasing the nucleophilicity of the alkoxide.

-

Acidic Activation: The secondary amine (N-H) donates a hydrogen bond to the carbonyl oxygen of the monomer, increasing its electrophilicity.

This simultaneous "push-pull" mechanism lowers the activation energy significantly more than monofunctional bases (like MTBD or DBU) which lack the H-bond donor capability.

Mechanism Visualization

Figure 1: The dual-activation mechanism where TBD simultaneously activates the initiator (nucleophile) and the monomer (electrophile).[3][1][2][4][5][6]

Catalyst Selection Guide

Not all guanidines are equal.[7] Use this selection matrix to choose the correct catalyst for your specific monomer and solvent system.

| Catalyst | Structure | pKa (MeCN) | Mechanism Type | Recommended Use |

| TBD | Bicyclic | 26.0 | Bifunctional (H-bond donor/acceptor) | Standard. Fast ROP of Lactide, VL, CL in non-polar solvents. |

| MTBD | Bicyclic (Methylated) | 25.4 | Monofunctional (Base only) | Control. Used to prove H-bonding necessity. Much slower than TBD. |

| TMG | Acyclic | 23.3 | Monofunctional | Slow ROP. Useful when slower kinetics are required for monitoring. |

| DBU | Bicyclic Amidine | 24.3 | Base only | Alternative. often requires a thiourea co-catalyst for high activity. |

Critical Insight: If your polymerization of Lactide with TBD is too fast to control (reaching 100% conversion in <30 seconds), switch to a lower temperature (-75°C) or use a less active catalyst like TMG to resolve the kinetics.

Protocol: TBD-Catalyzed ROP of L-Lactide

This protocol describes the synthesis of Poly(L-lactide) (PLLA) targeting a molecular weight (

Materials & Pre-Treatment

-

Monomer: L-Lactide (Recrystallize 3x from dry toluene; store in glovebox).

-

Catalyst: TBD (Sublimed; store in glovebox).

-

Initiator: Benzyl Alcohol (Distilled from CaH

). -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, taken from SPS).

-

Quencher: Benzoic Acid (Dissolved in DCM).

Experimental Workflow

Target: [M]

-

Preparation (In Glovebox):

-

Weigh 1.44 g L-Lactide (10 mmol) into a flame-dried 20 mL vial equipped with a magnetic stir bar.

-

Add 9.0 mL anhydrous DCM . Stir until dissolved.

-

Add 10.8 mg Benzyl Alcohol (0.1 mmol) via microliter syringe.

-

-

Catalyst Addition (Start Reaction):

-

Dissolve 7.0 mg TBD (0.05 mmol, 0.5 eq relative to initiator) in 1.0 mL DCM.

-

Note: A ratio of [I]/[cat] = 1:1 is standard, but 2:1 or higher allows for better control over extremely fast reactions.

-

Inject the TBD solution into the monomer vial vigorously.

-

-

Polymerization:

-

Stir at room temperature (

). -

Visual Check: Viscosity will increase rapidly. For L-Lactide, conversion often reaches >95% within 2-5 minutes.

-

-

Quenching (Critical Step):

-

Purification:

-

Concentrate the solution to ~3-4 mL under nitrogen flow.

-

Precipitate dropwise into 100 mL cold Methanol (-20°C) with vigorous stirring.

-

Filter the white solid and dry under vacuum at 40°C for 24 hours.

-

Workflow Visualization

Figure 2: Step-by-step workflow for TBD-mediated polymerization, highlighting the critical quenching step.

Self-Validation & Troubleshooting

A valid experiment must meet specific criteria. Use these checks to validate your results.

Validation Metrics

-

Theoretical

vs. Experimental -

Polydispersity Index (PDI): For TBD-catalyzed ROP, PDI should be < 1.20 .

-

End-Group Fidelity:

H-NMR should show the initiator signal (e.g., benzyl protons at 5.1 ppm) and the chain end (hydroxymethine).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Polymerization | Catalyst deactivation | TBD is hygroscopic. Ensure TBD is sublimed and stored in a glovebox. Check solvent water content (<10 ppm). |

| Broad PDI (>1.3) | Back-biting | Reduce reaction time. Ensure rapid mixing of Benzoic Acid during quench. |

| Yellow Solution | Impurities | TBD can react with impurities to form colored species. Recrystallize monomer. |

| Low MW ( | "Immortal" Polymerization | Presence of adventitious water acting as a chain transfer agent. Dry solvents further. |

References

-

Pratt, R. C., et al. (2006). Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society.[8][9]

-

Kamber, N. E., et al. (2007).[10] Organocatalytic Ring-Opening Polymerization. Chemical Reviews.

-

Simona, F., et al. (2010). The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters. Journal of Organic Chemistry.

-

Chuma, A., et al. (2008). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of L-Lactide Using a Guanidine-Based Catalyst. Journal of the American Chemical Society.[8][9]

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Multidimensional kinetic study on the organocatalyzed ring-opening polymerization (ROP) of l-lactide via a robotic high-throughput flow platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. polympart.com [polympart.com]

- 9. Thiourea-based bifunctional organocatalysis: supramolecular recognition for living polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organocatalytic ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity in Chiral Guanidine Catalysis

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in optimizing the enantioselectivity of their chiral guanidine-catalyzed reactions. Chiral guanidines have emerged as powerful organocatalysts due to their strong basicity and ability to form dual hydrogen bonds, enabling a wide array of asymmetric transformations.[1][2][3] However, achieving high levels of enantioselectivity can be a significant challenge. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and mechanistic insights to help you navigate and resolve common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of enantioselectivity in chiral guanidine catalysis. For more detailed troubleshooting, please refer to the guides in Section II.

Q1: My reaction is yielding a racemic or nearly racemic mixture. What is the most common cause?

A1: The most frequent culprits for a complete loss of enantioselectivity are issues with the catalyst's integrity or the presence of significant impurities. Ensure your chiral guanidine catalyst is of high purity and has not degraded. Additionally, acidic or basic impurities in your substrate or solvent can neutralize or interfere with the catalyst's function. A thorough check of all starting materials is the first critical step.[4]

Q2: I'm observing moderate but inconsistent enantiomeric excess (ee) values between runs. What should I investigate first?

A2: Inconsistent enantioselectivity often points towards subtle variations in reaction conditions or the purity of reagents.[5] Key factors to scrutinize include:

-

Water Content: Trace amounts of water can significantly impact the catalytic cycle. Ensure you are using rigorously dried solvents and reagents.

-

Temperature Fluctuations: Precise and consistent temperature control is crucial, as minor variations can affect the transition state energies.

-

Atmosphere: Reactions sensitive to air or moisture should be conducted under a meticulously maintained inert atmosphere.

Q3: Can the structure of the guanidine catalyst itself be modified to improve enantioselectivity?

A3: Absolutely. The modular nature of many chiral guanidine catalysts allows for systematic structural modifications.[6] Altering the steric bulk or electronic properties of the substituents on the chiral backbone can have a profound impact on the catalyst's ability to differentiate between the two enantiotopic faces of the substrate. Consider exploring derivatives with different N-substituents or modifications to the bicyclic, monocyclic, or acyclic core.[3]

Q4: Are there any additives that can be used to enhance the enantioselectivity of my reaction?

A4: Yes, the use of additives can be a powerful strategy.[7] Co-catalysts, such as Lewis acids or other hydrogen bond donors, can interact with the substrate or the catalyst-substrate complex to create a more organized and selective transition state.[8] Additionally, salts can influence the aggregation state of the catalyst or the ionic strength of the reaction medium, sometimes leading to improved enantioselectivity.

II. Troubleshooting Guides: A Deeper Dive

This section provides systematic, question-driven guides to diagnose and resolve specific issues related to enantioselectivity.

Guide 1: Low Enantioselectivity (<80% ee)

Problem: Your reaction consistently produces the desired product but with unsatisfactory enantiomeric excess.

Initial Diagnostic Question: Have you rigorously validated your analytical method for determining ee?

-

Rationale: An inaccurate or poorly resolved chiral chromatography method can give misleading ee values. It is imperative to confirm that your analytical technique is sound before optimizing the reaction itself.[4]

-

Action:

-

Baseline Separation: Ensure your chiral HPLC or GC method achieves baseline resolution (Resolution > 1.5) of the enantiomers.

-

Racemic Standard: Inject a true racemic sample of your product to confirm the elution times of both enantiomers and to ensure equal detector response.

-

Linearity and Accuracy: If possible, prepare samples with known enantiomeric ratios to verify the accuracy and linearity of your method.[4]

-

Follow-up Question: Are your substrates, reagents, and solvents of the highest possible purity?

-

Rationale: Impurities can have a devastating effect on enantioselectivity. Acidic or basic impurities can neutralize the catalyst, while coordinating impurities can block the active site. Even seemingly innocuous byproducts from the substrate synthesis can act as competitive inhibitors.[4]

-

Action:

-

Substrate Purification: Purify your substrate immediately before use, for instance, by flash chromatography, recrystallization, or distillation.

-

Solvent Purity: Use freshly distilled or anhydrous grade solvents. Ensure they are degassed if your reaction is sensitive to oxygen.

-

Catalyst Integrity: If you synthesized the catalyst in-house, verify its structure and purity by NMR, mass spectrometry, and elemental analysis. If purchased, use it from a freshly opened bottle.

-

Guide 2: Optimizing Reaction Conditions for Improved Enantioselectivity

Question: My reagents are pure, and my analytical method is validated, but the enantioselectivity is still suboptimal. How can I systematically optimize the reaction conditions?

-

Rationale: The enantioselectivity of a reaction is highly dependent on the delicate balance of non-covalent interactions in the transition state. Temperature, solvent, and concentration all play a critical role in influencing this balance.

-

Action: A systematic screening of reaction parameters is essential. The following workflow can guide your optimization efforts.

Caption: Key Components of a Chiral Guanidine Catalyst.

Strategies for Catalyst Modification:

-

Varying N-Substituents:

-

Steric Bulk: Systematically increase or decrease the steric bulk of the substituents on the nitrogen atoms of the guanidine core. Bulky groups can create a more defined chiral pocket, enhancing facial selectivity.

-

Electronic Effects: Introduce electron-donating or electron-withdrawing groups to modulate the pKa of the guanidine. [9]This can influence the strength of the hydrogen bonds formed with the substrate.

-

-

Modifying the Chiral Backbone:

-

If you are using a catalyst based on a common chiral scaffold like a binaphthyl or a chiral diamine, consider synthesizing analogues with different substitution patterns on the aromatic rings or variations in the diamine backbone.

-

-

Switching the Guanidine Core:

III. Concluding Remarks

Improving the enantioselectivity of chiral guanidine-catalyzed reactions is a multifactorial challenge that requires a systematic and logical approach. By first ensuring the integrity of your analytical methods and the purity of your materials, you can confidently proceed to the optimization of reaction conditions and, if necessary, the rational redesign of the catalyst itself. This guide provides a framework for these investigations, grounded in the fundamental principles of asymmetric catalysis.

References

- Troubleshooting low enantiomeric excess in asymmetric catalysis - Benchchem. (n.d.).

- Leow, D., & Tan, C. H. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal, 14(21), 3803–3822.

- Companyo, X., Viciano, M., & Rios, R. (2010). Improving Asymmetric Organocatalysts via Supramolecular Interactions. Mini-Reviews in Organic Chemistry, 7(1), 1-9.

- Leow, D., & Tan, C. H. (2009). Chiral Guanidine Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal, 4(4), 488–507.

- Leow, D., & Tan, C. H. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. PubMed.

- Wang, X. S., Chuan, Y., Wang, Y., & Li, G. (2019). Boosting Enantioselectivity of Chiral Organocatalysts with Ultrathin Two-Dimensional Metal–Organic Framework Nanosheets. Journal of the American Chemical Society, 141(43), 17263–17270.

- Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis - Benchchem. (n.d.).

- Ishikawa, T., & Kumamoto, T. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(22), 8270–8305.

- Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions - ProQuest. (n.d.).

- Leow, D., & Tan, C. H. (2009). Chiral guanidine catalyzed enantioselective reactions. PubMed.

- Dong, S., Feng, X., & Liu, X. (2025).

- Companyo, X., Viciano, M., & Rios, R. (2022). Improving asymmetric organocatalysts via supramolecular interactions. ePrints Soton.

- Sohtome, Y., Tanaka, S., Takada, K., Yamaguchi, T., & Nagasawa, K. (2010). Solvent-dependent enantiodivergent Mannich-type reaction: utilizing a conformationally flexible guanidine/bisthiourea organocatalyst. Angewandte Chemie International Edition in English, 49(48), 9254–9257.

- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing). (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions - ProQuest [proquest.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Improving asymmetric organocatalysts via supramolecular interactions - ePrints Soton [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating Emulsion Challenges in Guanidine Reaction Work-ups

Welcome to the technical support hub for chemists and researchers encountering emulsion-related hurdles during the aqueous work-up of guanidine-containing reactions. This guide is designed to provide practical, in-depth solutions grounded in chemical principles to help you efficiently achieve clean phase separation and maximize the yield and purity of your target compounds.

I. Understanding the Root Cause: Why Do Guanidine Reactions Form Emulsions?

Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of guanidine chemistry, their formation is often exacerbated by the unique properties of the guanidinium group itself.